Ethyl 4-bromohexa-2,4-dienoate
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Overview
Description
Ethyl 4-bromohexa-2,4-dienoate is an organic compound with the molecular formula C8H11BrO2. It is characterized by the presence of a bromo group attached to a conjugated diene system, making it a valuable intermediate in organic synthesis. The compound’s structure includes an ester functional group, which contributes to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed cross-coupling reaction, such as the Negishi coupling, using ethyl (E)- and (Z)-β-bromoacrylates . Another method includes the Fe-catalyzed cross-coupling of ethyl (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed and Fe-catalyzed reactions is favored due to their efficiency and cost-effectiveness. The reactions are conducted under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo group or the conjugated diene system.
Common Reagents and Conditions:
Pd-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Fe-Catalyzed Reactions: Iron catalysts are employed for cross-coupling reactions due to their low cost and high catalytic efficiency.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dienoates, while oxidation reactions can produce corresponding epoxides or other oxidized derivatives .
Scientific Research Applications
Ethyl 4-bromohexa-2,4-dienoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromohexa-2,4-dienoate involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system and the ester functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 2,4-decadienoate:
Methyl 6-bromohexa-2,4-dienoate: A similar compound with a methyl ester group instead of an ethyl ester.
Uniqueness: Ethyl 4-bromohexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of a bromo group, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
62006-47-7 |
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Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
ethyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C8H11BrO2/c1-3-7(9)5-6-8(10)11-4-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
XQSOOCVCWMPMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC)Br |
Origin of Product |
United States |
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